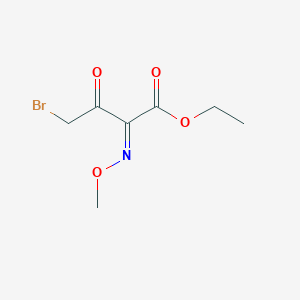
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate is an organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a bromine atom, a methoxyimino group, and an oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 2,3-dioxobutyrate with bromine in an ether solution to yield the corresponding 4-bromo derivative . This intermediate can then be treated with methoxyamine to form the final product.
Industrial Production Methods
Industrial production of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce hydroxylated compounds.
Applications De Recherche Scientifique
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atom and methoxyimino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2,3-dioxobutyrate: This compound lacks the methoxyimino group and has different reactivity and applications.
Ethyl 2,3-dioxobutyrate: This compound lacks both the bromine atom and methoxyimino group, making it less reactive in certain reactions.
4-Bromo-2,5-dimethoxyamphetamine: Although structurally different, this compound also contains a bromine atom and methoxy groups, leading to some similarities in reactivity.
Propriétés
Formule moléculaire |
C7H10BrNO4 |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
ethyl (2E)-4-bromo-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+ |
Clé InChI |
LULLGGWIEBUSRX-RMKNXTFCSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/OC)/C(=O)CBr |
SMILES canonique |
CCOC(=O)C(=NOC)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
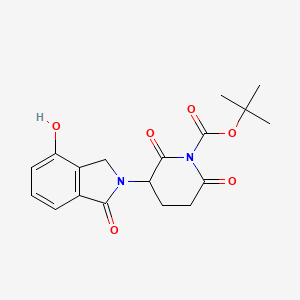
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13358762.png)
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)
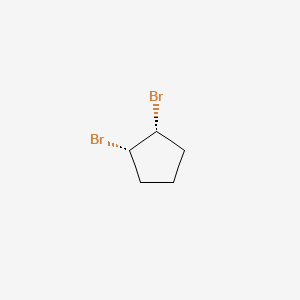
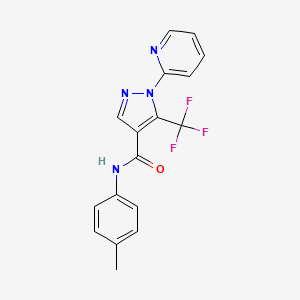
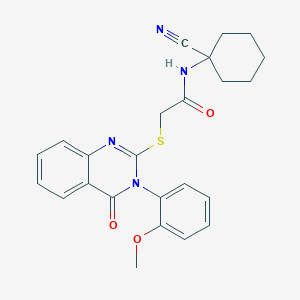
![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
